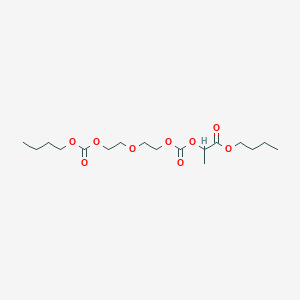
Dibutyl (2-oxo-2-phenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Dibutoxyphosphinyl)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a dibutoxyphosphinyl group attached to the alpha position of the acetophenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Dibutoxyphosphinyl)acetophenone typically involves the reaction of acetophenone with dibutoxyphosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for alpha-(Dibutoxyphosphinyl)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Dibutoxyphosphinyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibutoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-(Dibutoxyphosphinyl)acetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(Dibutoxyphosphinyl)acetophenone involves its interaction with specific molecular targets. The dibutoxyphosphinyl group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler analog without the dibutoxyphosphinyl group.
Phenylacetone: Similar structure but with a different functional group.
Benzylacetone: Another related compound with a different substitution pattern.
Uniqueness
Alpha-(Dibutoxyphosphinyl)acetophenone is unique due to the presence of the dibutoxyphosphinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
1034-94-2 |
|---|---|
Molekularformel |
C16H25O4P |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
2-dibutoxyphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C16H25O4P/c1-3-5-12-19-21(18,20-13-6-4-2)14-16(17)15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI-Schlüssel |
LKHCDZRTGBRUCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CC(=O)C1=CC=CC=C1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


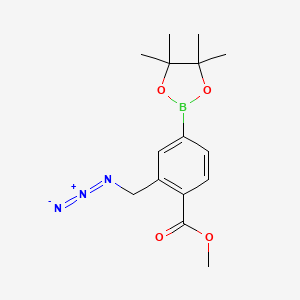
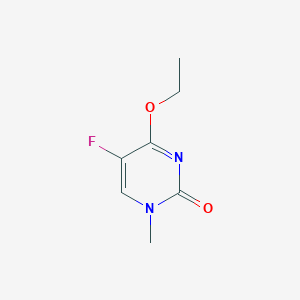

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
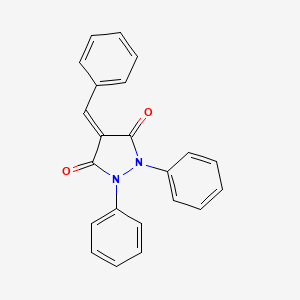
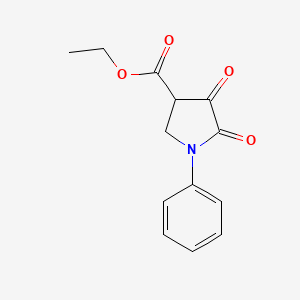
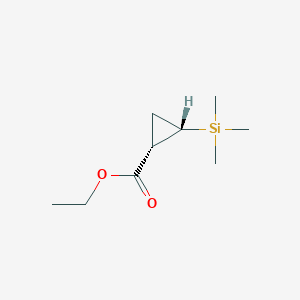
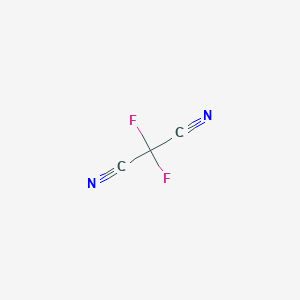
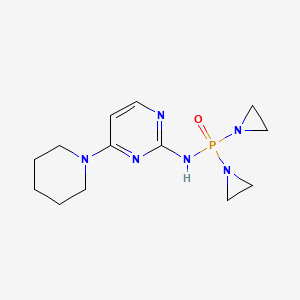
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
